molecular formula C10H14N2O B13897453 3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol

3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol

Cat. No.: B13897453
M. Wt: 178.23 g/mol
InChI Key: FHXCFWFIJCLURX-UHFFFAOYSA-N
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Description

3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a 5-methylpyridin-3-yl moiety. This structure combines the conformational flexibility of pyrrolidine with the aromatic and hydrogen-bonding capabilities of the pyridine ring, making it a candidate for pharmaceutical and biochemical applications.

The compound’s structural features, such as the hydroxyl group and methyl-substituted pyridine, may enhance solubility and target binding in medicinal chemistry contexts. Pyridine derivatives are well-documented in drug discovery for their roles in kinase inhibition, antiviral activity, and enzyme modulation .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(5-methylpyridin-3-yl)pyrrolidin-3-ol

InChI

InChI=1S/C10H14N2O/c1-8-4-9(6-12-5-8)10(13)2-3-11-7-10/h4-6,11,13H,2-3,7H2,1H3

InChI Key

FHXCFWFIJCLURX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2(CCNC2)O

Origin of Product

United States

Preparation Methods

Route via Esterification and Reduction (Patent EP4382529A1)

A well-documented method involves starting from aminohydroxybutyric acid derivatives, progressing through esterification, lactam formation, and reduction steps:

Step Description Conditions Yield/Remarks
1 Esterification of aminohydroxybutyric acid Methanol with sulfuric acid Produces methyl ester (V)
2 Formation of lactam Addition of water and potassium carbonate Converts ester to lactam intermediate
3 Reduction of lactam Sodium borohydride in diglyme, followed by sulfuric acid treatment Yields (3S)-Pyrrolidin-3-ol (I) with high stereoselectivity
4 Optional hydrochloride salt formation Acid salination For pharmaceutical applications

Key features:

  • The process is scalable and GMP-compliant.
  • High overall yield (~44% over four steps).
  • Produces crystalline intermediates easy to isolate.
  • The methyl ester intermediate is prepared via acid-catalyzed esterification with in situ salination, ensuring high purity.

Construction of the Pyrrolidine Ring via Cyclization of Precursors (Literature Methods)

Another approach involves the cyclization of suitably substituted amines and aldehydes:

This route benefits from modularity, allowing variation of substituents on the pyridine ring, including methyl groups at the 5-position.

Use of Cross-Coupling and Palladium-Catalyzed Reactions

In some advanced methods, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) are employed to attach the pyridinyl moiety to the pyrrolidine ring:

These methods are suitable for large-scale synthesis with high regioselectivity.

Critical Reaction Parameters and Optimization

Parameter Typical Range Impact References
Solvent Methanol, diglyme, toluene Affects solubility and reaction rate
Temperature 20–80°C Influences stereoselectivity and yield
Reagents Sodium borohydride, sulfuric acid, sodium carbonate Reduction efficiency and selectivity
Catalyst Pd2(dba)3, XantPhos Cross-coupling reactions
Reaction time 2–12 hours Completeness of conversion

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reactions Final Product Yield Purity Notes
EP4382529A1 Aminohydroxybutyric acid Esterification, lactam formation, reduction (3S)-Pyrrolidin-3-ol >99% GMP-compatible, scalable
Literature Cyclization Pyridine derivatives Cyclization, hydroxylation 3-(5-Methylpyridin-3-yl)pyrrolidine Variable Modular, adaptable to different substituents
Cross-Coupling Halogenated pyrrolidine Suzuki or Buchwald-Hartwig Target compound High Suitable for complex modifications

Notes on Industrial Scalability and Purity

The patent EP4382529A1 emphasizes the importance of crystalline intermediates that are easy to isolate, facilitating large-scale manufacturing. The process is designed to meet regulatory standards, with high optical and chemical purity, crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield fully saturated pyrrolidine derivatives .

Scientific Research Applications

3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The mechanism of action of 3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Pyrrolidine Derivatives with Aromatic Substituents

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol 5-Methylpyridin-3-yl C₁₀H₁₄N₂O ~178.23* Pyridine ring with methyl; hydroxyl at C3 -
5-(3-Methoxyphenyl)pyrrolidin-3-ol 3-Methoxyphenyl C₁₁H₁₅NO₂ 193.24 Methoxy-phenyl; lacks pyridine’s nitrogen
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride 5-Methyl C₅H₁₂ClNO 137.61 Aliphatic methyl; chiral centers
3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol 5-Methoxypyridin-2-yl C₁₀H₁₄N₂O₂ 194.23 Methoxy-pyridine at C2; hydroxyl at C3

Notes:

  • Pyridine vs.
  • Substituent Position : The 5-methyl group on the pyridine (target compound) vs. 5-methoxy in 3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol influences lipophilicity (methyl increases logP vs. methoxy’s polarity).
  • Stereochemistry : Chiral pyrrolidine derivatives, such as (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride, exhibit stereospecific biological activities, suggesting that the target compound’s stereochemistry (if defined) could critically impact efficacy .

Halogenated and Functionalized Analogues

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol 3-Chloro-5-(trifluoromethyl)pyridin-2-yl C₁₁H₁₁ClF₃N₂O 282.67 Electron-withdrawing groups enhance stability
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol 4-Chloro-2-methoxyphenyl C₁₂H₁₀ClNO₂ 243.67 Chlorine increases lipophilicity

Notes:

  • Electron-Withdrawing Groups : Halogens (e.g., Cl, CF₃) improve metabolic stability and binding affinity in enzyme inhibitors .
  • Hybrid Structures : Compounds like (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride demonstrate how additional functional groups (e.g., hydroxymethyl) can modulate solubility and pharmacokinetics .

Physicochemical Properties

  • Boiling Point and Solubility: While direct data for the target compound is unavailable, (5-Methylpyridin-3-yl)methanol (a related intermediate) has a boiling point of 256°C and density of 1.092 g/cm³ . The pyrrolidine ring in the target compound likely reduces volatility compared to methanol derivatives.
  • Molecular Weight : The target compound (~178 g/mol) falls between simpler pyrrolidines (e.g., 137 g/mol ) and bulkier aryl-substituted analogues (e.g., 194 g/mol ), balancing bioavailability and membrane permeability.

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